molecular formula C14H13FN2 B1319337 4-(2,3-Dihydro-1H-indol-1-YL)-3-fluorophenylamine CAS No. 937597-61-0

4-(2,3-Dihydro-1H-indol-1-YL)-3-fluorophenylamine

Cat. No.: B1319337
CAS No.: 937597-61-0
M. Wt: 228.26 g/mol
InChI Key: CABWRBKWBIRRJR-UHFFFAOYSA-N
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Description

4-(2,3-Dihydro-1H-indol-1-YL)-3-fluorophenylamine is a compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities

Scientific Research Applications

4-(2,3-Dihydro-1H-indol-1-YL)-3-fluorophenylamine has a wide range of scientific research applications:

Mechanism of Action

Target of Action

It is known that indole derivatives, which include 4-(2,3-dihydro-1h-indol-1-yl)-3-fluorophenylamine, bind with high affinity to multiple receptors . These receptors are involved in various biological activities, making indole derivatives valuable for treatment development .

Mode of Action

Indole derivatives are known to interact with their targets in a way that influences various biological activities . The exact changes resulting from the interaction of this compound with its targets would depend on the specific receptors it binds to.

Biochemical Pathways

Indole derivatives are known to influence a broad spectrum of biological activities . This suggests that this compound could potentially affect multiple biochemical pathways, leading to diverse downstream effects.

Result of Action

Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the effects of this compound would be diverse and dependent on the specific receptors it interacts with.

Biochemical Analysis

Biochemical Properties

4-(2,3-Dihydro-1H-indol-1-YL)-3-fluorophenylamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The indole moiety allows it to bind with high affinity to multiple receptors, which can lead to diverse biological activities such as antiviral, anti-inflammatory, and anticancer effects . The fluorophenylamine group can enhance its binding specificity and stability, making it a valuable compound for biochemical studies.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules, leading to changes in cellular responses . For example, it can affect the expression of genes involved in cell proliferation and apoptosis, thereby influencing cell growth and survival.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the target enzyme . The compound’s indole moiety allows it to fit into the active sites of enzymes, while the fluorophenylamine group can form additional interactions that stabilize the binding. This dual interaction can lead to significant changes in enzyme activity and downstream cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can exhibit beneficial effects such as anti-inflammatory and anticancer activities . At high doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biological activity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound can affect metabolic flux and metabolite levels, leading to changes in cellular energy production and biosynthesis. Its interactions with specific enzymes can also influence the overall metabolic balance within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its biological activity. The compound’s ability to cross cellular membranes and reach target sites is crucial for its effectiveness in biochemical applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function . Targeting signals and post-translational modifications can direct the compound to particular compartments or organelles within the cell. This localization is essential for its interaction with specific biomolecules and the execution of its biological effects.

Preparation Methods

The synthesis of 4-(2,3-Dihydro-1H-indol-1-YL)-3-fluorophenylamine typically involves the reduction of corresponding indole derivatives. One common method includes the reduction of polyfunctional 2-oxindoles using various boron hydrides . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-(2,3-Dihydro-1H-indol-1-YL)-3-fluorophenylamine undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Similar compounds to 4-(2,3-Dihydro-1H-indol-1-YL)-3-fluorophenylamine include other indole derivatives such as:

What sets this compound apart is its unique combination of the indole ring with a fluorophenylamine group, which may confer distinct biological activities and chemical properties.

Properties

IUPAC Name

4-(2,3-dihydroindol-1-yl)-3-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2/c15-12-9-11(16)5-6-14(12)17-8-7-10-3-1-2-4-13(10)17/h1-6,9H,7-8,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CABWRBKWBIRRJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C3=C(C=C(C=C3)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501232247
Record name 4-(2,3-Dihydro-1H-indol-1-yl)-3-fluorobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501232247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937597-61-0
Record name 4-(2,3-Dihydro-1H-indol-1-yl)-3-fluorobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937597-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2,3-Dihydro-1H-indol-1-yl)-3-fluorobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501232247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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